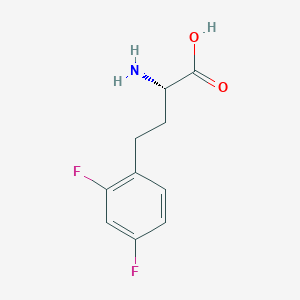

2,4-Difluoro-L-homophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTYJIYAYABQKD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro L Homophenylalanine

Chemical Synthesis Approaches

Chemical methods provide versatile and scalable routes to 2,4-Difluoro-L-homophenylalanine, leveraging established reactions in amino acid and fluorine chemistry.

De Novo Asymmetric Synthesis Routes to this compound

Asymmetric synthesis is crucial for obtaining the enantiomerically pure L-isomer. Key strategies include the alkylation of chiral glycine (B1666218) enolate equivalents. One of the most prominent methods is the Schöllkopf auxiliary approach, which uses a bis-lactim ether derived from valine and glycine to establish the desired stereocenter.

A typical Schöllkopf synthesis would involve the metalation of the chiral auxiliary followed by alkylation with a suitable electrophile, in this case, 2,4-difluorobenzyl bromide. Subsequent acidic hydrolysis removes the auxiliary to yield the desired L-amino acid. This method has been successfully applied to synthesize related photoactive phenylalanine analogs like N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine nih.govresearchgate.net.

Another powerful method is the asymmetric Friedel-Crafts reaction. This approach can involve the reaction of a protected aspartic acid derivative with a difluorinated aromatic compound in the presence of a Lewis acid, where the stereochemistry of the starting aspartate is retained in the final homophenylalanine product. core.ac.uk High yields have been reported for reactions between aspartic derivatives and electron-rich aromatic compounds. core.ac.uk

Phase-transfer catalysis offers a further route, employing cinchona alkaloid-derived catalysts to mediate the asymmetric alkylation of a glycine-benzophenone Schiff base with 2,4-difluorobenzyl halide. capes.gov.br

Table 1: Comparison of Asymmetric Synthesis Strategies

| Method | Chiral Source | Key Reaction | Common Precursors |

| Schöllkopf Auxiliary | L-Valine | Alkylation of bis-lactim ether | 2,4-Difluorobenzyl bromide, L-Valine |

| Friedel-Crafts | L-Aspartic Acid | Electrophilic aromatic substitution | N-protected L-aspartic acid, 1,3-Difluorobenzene |

| Phase-Transfer Catalysis | Cinchona Alkaloid | Asymmetric alkylation | Glycine Schiff base, 2,4-Difluorobenzyl bromide |

Protecting Group Strategies (Fmoc, Boc) in this compound Synthesis

The synthesis and subsequent use of this compound, particularly in solid-phase peptide synthesis (SPPS), necessitate the use of temporary protecting groups for the α-amino function. The most common are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc Group: The Fmoc group is base-labile, typically removed under mild conditions using a piperidine (B6355638) solution. This orthogonality makes it ideal for SPPS where acid-labile side-chain protecting groups are used. slideshare.net The synthesis of Fmoc-2,4-difluoro-L-homophenylalanine is a prerequisite for its direct incorporation into peptide chains using standard SPPS protocols. glpbio.com Fmoc-protected amino acids are commonly prepared by reacting the free amino acid with reagents like Fmoc-OSu or Fmoc-Cl in the presence of a base. organic-chemistry.org

Boc Group: The Boc group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). slideshare.net While historically significant, the harsher deprotection conditions of the Boc strategy have made the Fmoc strategy more prevalent in many applications.

Table 2: Protecting Group Application and Cleavage

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Compatibility |

| Fmoc | Fmoc-OSu, Fmoc-Cl | 20-40% Piperidine in DMF | Orthogonal to acid-labile side-chain groups |

| Boc | Boc-anhydride (Boc₂O) | Trifluoroacetic Acid (TFA) | Used with base-labile or other orthogonal side-chain groups |

Convergent Synthesis Utilizing Fluorinated Precursors and Homologation Reactions

Convergent strategies assemble the target molecule from several pre-synthesized fragments. For this compound, this typically involves preparing a key fluorinated building block and then introducing the amino acid backbone.

A common approach starts with the synthesis of 2,4-difluorobenzyl bromide. This can be achieved from 2,4-difluoroaniline, which is prepared by the fluorination of 2,4,5-trichloronitrobenzene (B44141) followed by catalytic hydrogenation. google.comgoogle.com The resulting 2,4-difluorobenzyl bromide can then be used in homologation reactions, such as the alkylation of acetylaminomalonic ester, followed by hydrolysis and decarboxylation to yield the racemic homophenylalanine, which would then require resolution. Alternatively, it can be used in the asymmetric syntheses described previously (Section 2.1.1).

Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Amino Acid Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of fluorinated molecules. researchgate.netnih.gov While not a direct route to the final amino acid, these methods are instrumental in synthesizing key fluorinated precursors.

For instance, a Suzuki or Negishi coupling could be envisioned to construct the 2,4-difluorophenyl moiety on a suitable scaffold. A palladium-catalyzed reaction could couple an aryl halide with a difluoroallyl boronate, creating a precursor that can be further elaborated into the desired amino acid. researchgate.net Similarly, palladium catalysis is used for C–O cross-coupling of fluorinated alcohols with aryl bromides and for the arylation of fluoroalkylamines, demonstrating the versatility of this approach in organofluorine chemistry. nih.govnih.gov These methods are fundamental for creating the diverse fluorinated building blocks required for convergent syntheses.

Ugi Four-Component Reactions for Diversification of Phenylalanine Analogues

The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction that generates α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org This reaction is exceptionally useful for creating libraries of peptide-like molecules.

To generate an analogue of this compound, one could employ 2,4-difluorobenzaldehyde (B74705) as the aldehyde component. The reaction mechanism involves the formation of an imine between the aldehyde and an amine, which is then attacked by the isocyanide and the carboxylic acid anion, ultimately yielding a complex bis-amide after a Mumm rearrangement. wikipedia.org While the direct product is not the amino acid itself, the Ugi product can be a precursor that is chemically modified in subsequent steps to yield the target structure. The U-4CR offers a rapid and diversity-oriented pathway to complex structures from simple starting materials. nih.govresearchgate.net

Chemoenzymatic and Biocatalytic Production

Biocatalytic methods are gaining prominence as sustainable alternatives to traditional chemical synthesis, offering high enantioselectivity and mild reaction conditions. nih.govsigmaaldrich.com For L-homophenylalanine and its derivatives, several enzymatic routes have been explored.

The primary biocatalytic routes for L-homophenylalanine production include processes involving dehydrogenases, transaminases, and hydantoinases. nih.gov

Dehydrogenase/Transaminase Process: A common strategy involves the reductive amination of a keto-acid precursor, 2-keto-4-phenylbutyric acid, using a phenylalanine dehydrogenase or a transaminase. nih.gov For the difluorinated analogue, this would require the synthesis of 2-keto-4-(2,4-difluorophenyl)butanoic acid. The enzyme then stereoselectively installs the amine group to produce the L-enantiomer with high purity (>99% ee). nih.gov

Cascade Reactions: More advanced routes use multi-enzyme cascades starting from simpler, cheaper materials like benzaldehyde (B42025) and pyruvate (B1213749) to produce L-homophenylalanine. nih.gov Adapting such a cascade to use 2,4-difluorobenzaldehyde could provide a cost-effective and green route to the target compound.

Enzymatic Resolution: While asymmetric synthesis is often preferred, resolution of a racemic mixture of N-acyl-homophenylalanine can be achieved using an L-aminoacylase (LAA). This enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, allowing for its separation from the unreacted D-enantiomer. researchgate.net

The ability of various enzymes to process fluorinated substrates has been demonstrated, suggesting these biocatalytic pathways are viable for producing this compound. doi.orgnih.govdtu.dk

Enzymatic Reductive Amination for L-Homophenylalanine Synthesis

Enzymatic reductive amination is a powerful tool for the asymmetric synthesis of α-amino acids. This method typically involves the use of a dehydrogenase enzyme to catalyze the reduction of a keto acid precursor in the presence of an ammonia (B1221849) source and a reducing cofactor, such as NADH or NADPH.

The synthesis of L-homophenylalanine via this route starts with the precursor 2-oxo-4-phenylbutanoic acid. researchgate.net Phenylalanine dehydrogenase (PDH) is a key enzyme that facilitates the conversion of this prochiral keto acid into the chiral amino acid L-homophenylalanine with high enantiomeric excess. researchgate.netresearchgate.net The reaction consumes ammonia and requires the regeneration of the NADH cofactor, which can be achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase (FDH) that oxidizes formate to carbon dioxide. researchgate.net

While direct studies on the enzymatic reductive amination of the corresponding 2-oxo-4-(2,4-difluorophenyl)butanoic acid to produce this compound are not extensively detailed in the available literature, the substrate scope of phenylalanine dehydrogenases suggests that fluorinated analogs of the natural substrate can often be accommodated. The efficiency of such a reaction would be dependent on the specific enzyme's ability to bind and catalyze the transformation of the fluorinated precursor.

Directed Evolution of Phenylalanine Dehydrogenase for Enhanced Substrate Specificity and Catalytic Efficiency towards Homophenylalanine Precursors

Phenylalanine dehydrogenase (PDH) naturally exhibits a preference for its native substrate, phenylpyruvate. To improve its catalytic efficiency and specificity towards non-native substrates like 2-oxo-4-phenylbutanoic acid and its fluorinated derivatives, protein engineering techniques such as directed evolution are employed.

Directed evolution involves creating a library of mutant enzymes through random mutagenesis or site-directed mutagenesis and then screening for variants with improved properties. For the synthesis of L-homophenylalanine, researchers have focused on modifying the active site of PDH to better accommodate the larger homophenylalanine precursor compared to phenylalanine's precursor. researchgate.net Structure-guided engineering, based on the crystal structure of the enzyme, allows for targeted mutations of amino acid residues that line the substrate-binding pocket, thereby enhancing both substrate affinity and catalytic turnover for the desired reaction. researchgate.net

This approach has been successfully used to generate PDH variants with significantly improved performance for L-homophenylalanine synthesis. researchgate.net It is conceivable that similar strategies could be applied to evolve PDHs that are highly efficient and selective for the synthesis of this compound from its corresponding keto acid precursor.

Microbial Fermentative Production of L-Homophenylalanine Analogues

Microbial fermentation offers a sustainable and economically viable route for the production of amino acids. researchgate.netnih.gov Genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can be designed to overproduce specific amino acids by manipulating their metabolic pathways. nih.gov

For the production of L-phenylalanine, strains are typically engineered to enhance the flux through the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. nih.gov Key enzymes in the pathway are often overexpressed, and feedback inhibition mechanisms are removed to ensure high product titers. nih.gov

The production of L-homophenylalanine and its analogues via fermentation is more challenging as it is a non-natural amino acid. This would require the introduction of a novel biosynthetic pathway into the microbial host. For instance, a pathway could be engineered to synthesize the precursor 2-oxo-4-phenylbutanoic acid, which could then be converted to L-homophenylalanine by an endogenous or heterologously expressed aminotransferase or dehydrogenase. The production of this compound would necessitate feeding the fermentation process with a difluorinated precursor, such as 2,4-difluorobenzyl bromide, which would then be incorporated into the final product through the engineered metabolic pathway. While the direct fermentative production of this compound has not been extensively reported, the modularity of microbial metabolic engineering provides a promising avenue for its future production.

Enantioselective Synthesis of Fluorinated Amino Acids via Biocatalysis

Biocatalysis provides a powerful platform for the enantioselective synthesis of fluorinated amino acids, offering high selectivity under mild reaction conditions. chemrxiv.org A variety of enzymatic approaches can be utilized to introduce the chiral amine group.

One common strategy involves the use of transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or L-aspartate, to a keto acid acceptor. The enantioselective transamination of a difluorinated keto-acid precursor would yield the desired L-amino acid.

Another approach is the kinetic resolution of a racemic mixture of the fluorinated amino acid. This can be achieved using enzymes like acylases or amidases that selectively hydrolyze one enantiomer of a derivatized racemic mixture, allowing for the separation of the desired L-enantiomer.

Furthermore, methods such as the Strecker synthesis, followed by enzymatic resolution, have been employed for the synthesis of fluorinated amino acids. chemistryviews.org This involves the reaction of an aldehyde with cyanide and ammonia to form a racemic α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. An enzyme can then be used to selectively resolve the racemic mixture.

The application of these biocatalytic methods to the synthesis of this compound would require a suitable difluorinated starting material. The choice of enzyme and reaction conditions would be crucial to achieve high enantiomeric purity of the final product.

Genetic Encoding and Site Specific Incorporation of 2,4 Difluoro L Homophenylalanine into Macromolecules

Principles of Genetic Code Expansion (GCE) for Non-Canonical Amino Acids

Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby expanding the chemical repertoire of the genetic code beyond the 20 common amino acids. nih.govaddgene.orgoregonstate.edu The fundamental principle of GCE lies in the utilization of a repurposed codon, typically a stop codon, to encode the ncAA. addgene.orgresearchgate.net This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism. oregonstate.edunih.gov

The key to successful GCE is the concept of orthogonality. An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery. oregonstate.edunih.gov This means the orthogonal aaRS specifically charges its cognate tRNA with the desired ncAA and does not recognize any of the endogenous tRNAs or canonical amino acids. oregonstate.edubiorxiv.org Conversely, the orthogonal tRNA is not a substrate for any of the host's endogenous aaRSs. nih.gov This mutual exclusivity prevents the misincorporation of canonical amino acids at the designated ncAA site and the misincorporation of the ncAA at codons meant for canonical amino acids. oregonstate.edu

The process generally involves the following components:

A non-canonical amino acid: This is the novel amino acid, such as 2,4-Difluoro-L-homophenylalanine, which is supplied to the cell culture medium. addgene.org

A unique codon: A codon that does not encode any of the 20 canonical amino acids is required. The most commonly used codon for this purpose is the amber stop codon (UAG), due to its relative rarity in many organisms. addgene.orgresearchgate.net

An orthogonal tRNA: This tRNA possesses an anticodon that recognizes the unique codon (e.g., CUA for the UAG codon) and is not recognized by endogenous aaRSs. addgene.org

An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and attach the ncAA to the orthogonal tRNA. addgene.orgnih.gov

Once these components are present in a cell, the translational machinery can read through the repurposed codon in a target gene's mRNA and incorporate the ncAA into the growing polypeptide chain. researchgate.net

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for this compound Recognition

The successful incorporation of this compound hinges on the development of a highly specific and efficient orthogonal aaRS/tRNA pair. This typically involves modifying an existing orthogonal pair to recognize the new ncAA.

Development and Evolution of Pyrrolysine-Based Synthetase (PylRS) Variants

The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is a popular and versatile scaffold for engineering new ncAA specificities. biorxiv.orgnih.govnih.gov Its success stems from several key features: it is orthogonal in both prokaryotic and eukaryotic systems, and its active site is known to be highly adaptable, capable of accommodating a wide variety of substrates beyond its natural ligand, pyrrolysine. biorxiv.orgacs.org

The natural plasticity of the PylRS active site makes it an excellent starting point for directed evolution experiments aimed at incorporating a diverse range of ncAAs, including those with bulky or structurally distinct side chains. nih.govnih.govpnas.org Researchers have successfully engineered PylRS variants to incorporate hundreds of different ncAAs by modifying key residues within the amino acid binding pocket. biorxiv.orgacs.org

Rational Design and Directed Evolution of Synthetases for Specificity and Efficiency

Creating a PylRS variant that specifically recognizes this compound involves a combination of rational design and directed evolution.

Rational Design: This approach leverages the known crystal structures of PylRS to predict which amino acid residues in the active site are likely to interact with the substrate. pnas.org For this compound, residues that can form favorable interactions with the difluorinated phenyl ring and accommodate the longer homophenylalanine side chain would be targeted for mutation. For instance, creating more space in the binding pocket by mutating larger residues to smaller ones, like alanine, can facilitate the accommodation of larger ncAAs. pnas.org

Directed Evolution: This powerful technique involves generating large libraries of PylRS mutants and screening them for the desired activity. nih.govharvard.edu Common methods include:

Error-prone PCR: This method introduces random mutations throughout the PylRS gene, creating a diverse library of variants. researchgate.net

Site-directed mutagenesis: This allows for the targeted randomization of specific codons corresponding to residues in the active site. researchgate.net

These libraries are then subjected to selection pressures. A typical selection strategy involves a positive selection to identify variants that can incorporate the ncAA and a negative selection to eliminate variants that recognize canonical amino acids. biorxiv.org This "double-sieve" approach ensures the high fidelity of the engineered synthetase. acs.org More advanced techniques like Phage-Assisted Continuous Evolution (PACE) can rapidly evolve highly active and selective aaRSs over hundreds of generations. nih.govresearchgate.net

The table below summarizes key mutations in PylRS variants that have been engineered to incorporate various phenylalanine analogs, illustrating the types of changes that could be relevant for accommodating this compound.

| PylRS Variant | Target ncAA | Key Mutations | Reference |

| Iodo-phenylalanyl-tRNA synthetase (IFRS) | 3-Iodo-L-phenylalanine | Asn346Ser, Cys348Ile | pnas.org |

| PylRS-AS | Fluorophenylalanines (F2F, F3F, F4F, F5F) | Y306A, Y384F | nih.gov |

| AcKRS | Nε-acetyl-L-lysine and Phenylalanine derivatives | Leu305Ala, Cys348Ala | pnas.org |

Codon Reassignment Strategies for Site-Specific Integration

To direct the incorporation of this compound to a specific location within a protein, a codon must be reassigned to encode this ncAA.

Amber Stop Codon Suppression Techniques

The most widely used method for site-specific ncAA incorporation is the suppression of the amber stop codon (UAG). nih.govnih.govspringernature.com In this strategy, the orthogonal tRNA is engineered to have a CUA anticodon, allowing it to recognize the UAG codon in the mRNA. researchgate.net When this suppressor tRNA is charged with this compound by the engineered PylRS, the ribosome incorporates the ncAA at the UAG site instead of terminating translation. researchgate.net

The efficiency of amber suppression can be influenced by the sequence context surrounding the UAG codon. nih.govethz.chnih.gov Studies in both prokaryotic and mammalian cells have shown that the nucleotides flanking the amber codon can significantly impact the efficiency of ncAA incorporation. nih.govethz.ch For instance, in mammalian cells, specific nucleotide compositions both upstream and downstream of the UAG codon can synergistically enhance suppression efficiency. nih.govnih.gov

Cell-Free Protein Synthesis Systems for In Vitro this compound Incorporation

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production and engineering of proteins, including those containing non-canonical amino acids (ncAAs) like this compound. nih.govmdpi.com These systems, derived from cellular extracts, contain the necessary transcriptional and translational machinery for protein synthesis without the constraints of a living cell. nih.govnih.gov The open nature of CFPS allows for direct manipulation of the reaction environment, facilitating the efficient incorporation of ncAAs that might be toxic or otherwise difficult to manage in live cells. nih.gov

CFPS systems are broadly categorized into two types: those based on crude cell lysates and reconstituted systems like the PURE (Protein synthesis Using Recombinant Elements) system. frontiersin.org Lysate-based systems, commonly prepared from Escherichia coli, Chinese Hamster Ovary (CHO) cells, or wheat germ, are robust and cost-effective. nih.gov For the incorporation of this compound, an E. coli-based CFPS system would be a common choice due to its high productivity and well-established protocols. nih.gov To incorporate a specific ncAA, the CFPS reaction is supplemented with the desired amino acid, along with an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA that recognizes a stop codon (e.g., the amber codon UAG) engineered into the gene of interest. nih.gov

The primary advantage of using CFPS for incorporating this compound is the ability to bypass cellular uptake and metabolic pathways, which can be limiting factors for ncAAs in living cells. nih.gov Furthermore, the concentration of the ncAA, the engineered synthetase, and the suppressor tRNA can be precisely controlled to maximize incorporation efficiency. nih.gov While specific studies detailing the incorporation of this compound in a CFPS system are not yet prevalent in the available literature, the successful incorporation of other fluorinated phenylalanine analogs demonstrates the feasibility of this approach. nih.gov For instance, the incorporation of p-propargyloxy-L-phenylalanine has been successfully demonstrated in a CHO-based CFPS system using an evolved aminoacyl-tRNA-synthetase and a suppressor tRNA. protocols.io This suggests that a similar strategy could be readily adapted for this compound.

Assessment of Incorporation Fidelity and Efficiency in Biological Expression Systems

The fidelity and efficiency of incorporating this compound into a target protein are critical parameters that determine the utility of this technology for producing modified macromolecules. These parameters are typically assessed in biological expression systems, such as E. coli or mammalian cells (e.g., HEK293T), where the genetic machinery has been engineered to accommodate the non-canonical amino acid. nih.gov

Efficiency of incorporation is often quantified by measuring the yield of the full-length, modified protein. This can be accomplished by expressing a reporter protein, such as Green Fluorescent Protein (GFP), with a strategically placed amber (TAG) codon. nih.gov The fluorescence intensity of the cell lysate, which correlates with the amount of successfully synthesized full-length GFP, provides a quantitative measure of incorporation efficiency. nih.gov Studies on the closely related 2,4-difluorophenylalanine have shown that the efficiency of producing the ncAA-containing protein is influenced by the specific engineered tRNA/RS pair used. nih.gov In general, concentrations of 1–2 mM of the non-canonical amino acid are necessary for efficient expression. nih.gov

Fidelity refers to the accuracy with which the non-canonical amino acid is incorporated at the designated site, without mis-incorporation of canonical amino acids. The primary method for assessing incorporation fidelity is mass spectrometry (MS). nih.gov Electrospray ionization mass spectrometry (ESI-MS) of the intact, purified protein allows for the precise measurement of its molecular weight. A match between the observed mass and the calculated mass of the protein containing the non-canonical amino acid confirms its successful and specific incorporation. nih.gov

In a study involving the incorporation of various fluorinated phenylalanine analogs into superfolder GFP (sfGFP) in E. coli and HEK293T cells, ESI-MS was used to confirm high-fidelity incorporation. The deconvoluted mass spectra clearly showed peaks corresponding to the mass of sfGFP with the incorporated fluorinated phenylalanine, with minimal or no signal corresponding to the wild-type protein or mis-incorporation of other amino acids. nih.gov This demonstrates the high specificity of the engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs for their target non-canonical amino acid. nih.gov

The following table summarizes representative mass spectrometry data for the incorporation of various difluorophenylalanine analogs into sfGFP, illustrating the high fidelity achievable in biological expression systems.

| Fluorinated Phenylalanine Analog | Expected Mass (Da) | Observed Mass (Da) | Incorporation Fidelity |

| 2,5-Difluorophenylalanine | 28319.4 | 28319.5 | High |

| 2,6-Difluorophenylalanine | 28319.4 | 28319.4 | High |

Data adapted from studies on fluorinated phenylalanine analogs in sfGFP expressed in E. coli. nih.gov

This rigorous assessment confirms that biological expression systems can be effectively engineered to produce proteins containing this compound with a high degree of both efficiency and fidelity, paving the way for the production of novel macromolecules with tailored properties.

Research Applications of 2,4 Difluoro L Homophenylalanine in Chemical Biology and Protein Engineering

Elucidating Protein Structure and Dynamics Through Fluorine Labeling

The introduction of 2,4-Difluoro-L-homophenylalanine into a specific site within a protein provides a sensitive spectroscopic handle to monitor the local environment without causing significant structural perturbation. This enables detailed studies of protein structure, conformational changes, and molecular interactions.

¹⁹F NMR spectroscopy is an exceptionally powerful technique for studying proteins labeled with fluorinated amino acids like this compound. nih.govucla.edu The key advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of the proton's sensitivity) and 100% natural abundance, ensuring strong signal detection. ucla.eduucl.ac.uk

No Background Signal: Since fluorine is virtually absent from biological systems, the resulting NMR spectrum is free from background signals, meaning any observed resonance comes directly from the incorporated label. ucla.eduresearchgate.net

Sensitive Environmental Probe: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 400 ppm. ucla.edu This makes it an exquisite reporter on subtle changes in protein conformation, solvent exposure, and nearby electrostatic fields. researchgate.netnih.gov

By incorporating this compound at a specific residue, researchers can monitor the ¹⁹F NMR spectrum to detect conformational changes triggered by factors such as pH, temperature, or the binding of other molecules. A change in the protein's folded state will alter the local environment of the fluorinated probe, resulting in a measurable change in its chemical shift. nih.govnih.gov This allows for the characterization of distinct conformational states and the dynamics of their interconversion.

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal tool for studying molecular recognition events. When a protein labeled with this compound binds to a ligand or another protein, the chemical environment around the fluorinated side chain is often altered, leading to a change in the ¹⁹F NMR signal. nih.gov

This phenomenon can be used to:

Map Binding Sites: By systematically incorporating the fluorinated analog at various positions within a protein, researchers can identify which residues are at or near the binding interface. Residues involved in the interaction will show significant chemical shift perturbations upon addition of the binding partner.

Determine Binding Affinity: The magnitude of the chemical shift change can be titrated against the concentration of the added ligand to determine the dissociation constant (K_d) of the interaction.

Characterize Allosteric Effects: A binding event at one site on a protein can induce conformational changes at distant sites. Placing a ¹⁹F probe at a location remote from the primary binding site allows for the detection and characterization of such allosteric communication, which is often crucial for protein regulation. nih.gov For example, studies have successfully detected subtle conformational changes at distances of up to 25 Å from an active site. nih.gov

The table below illustrates hypothetical ¹⁹F NMR chemical shift changes for this compound incorporated at different positions in a protein upon ligand binding.

| Incorporation Site | Protein State | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) | Implication |

| Position 54 | Apo (unbound) | -115.2 | ||

| Holo (bound) | -117.8 | 2.6 | Residue is likely in the binding pocket. | |

| Position 98 | Apo (unbound) | -116.1 | ||

| Holo (bound) | -116.5 | 0.4 | Residue is near the binding site or experiences a minor allosteric change. | |

| Position 150 | Apo (unbound) | -114.7 | ||

| Holo (bound) | -114.7 | 0.0 | Residue is remote from the binding interface and unaffected by binding. |

Beyond static structure, ¹⁹F NMR can provide detailed information about the dynamics of the this compound side chain. By measuring NMR relaxation parameters such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, researchers can quantify the motion of the fluorinated probe on various timescales (from picoseconds to seconds). This data reveals the flexibility or rigidity of specific regions within the protein, which is often critical for function. For instance, paramagnetic relaxation enhancement (PRE) experiments, which measure the effect of a site-directed spin label on the ¹⁹F probe, can provide long-range distance restraints and report on conformational dynamics, such as the opening and closing of protein domains. researchgate.net

Investigating Aromatic Interactions and Their Role in Protein Function and Stability

Aromatic side chains in proteins engage in a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental to protein structure and function. nih.govresearchgate.net Conventional mutagenesis, such as changing a phenylalanine to an alanine, alters both the size and the electronic properties of the side chain, making it difficult to study the specific role of aromaticity. nih.gov The use of fluorinated analogs like this compound provides a solution by systematically tuning the electronic character of the aromatic ring with minimal steric disruption. nih.govresearchgate.net

Fluorination of an aromatic ring has a profound effect on its electrostatic potential. The highly electronegative fluorine atoms withdraw electron density from the π-system of the benzene (B151609) ring. This withdrawal diminishes the negative electrostatic potential on the face of the ring, thereby weakening its ability to participate in cation-π interactions, where it would normally interact favorably with a positive charge (e.g., from a lysine (B10760008) or arginine side chain). nih.govnih.gov

By incorporating this compound, researchers can directly test the importance of a specific cation-π or π-π interaction for protein structure or ligand binding. nih.govacs.org If a protein's stability or its affinity for a ligand decreases upon substitution, it provides strong evidence for the functional importance of that specific aromatic interaction. nih.govnih.gov This "molecular editing" approach allows for the precise dissection of electrostatic contributions from general hydrophobic effects. researchgate.net

The table below summarizes how fluorination impacts the properties of the phenylalanine side chain.

| Property | Phenylalanine | This compound | Effect of Fluorination |

| Hydrophobicity | High | Increased | Enhances hydrophobic packing. |

| Aromatic Ring Electrostatics | Electron-rich π-face | Electron-deficient π-face | Weakens cation-π and certain π-π stacking interactions. nih.gov |

| Size (Van der Waals Radius) | H: 1.20 Å | F: 1.47 Å | Minimal steric perturbation. nih.gov |

These substitutions can also influence the protein folding pathway. nih.gov Protein folding is not a random process but often proceeds through specific intermediate states. nih.govnih.gov Aromatic interactions can be critical for stabilizing these transient structures. By weakening a key interaction with this compound, it may be possible to destabilize a folding intermediate, thereby altering the folding kinetics or even trapping the protein in a misfolded state. This provides a sophisticated method for mapping the energetic landscape of protein folding. nih.gov

Engineering Enzyme Active Sites and Modulating Catalytic Mechanisms

The precise architecture of an enzyme's active site is paramount to its catalytic efficiency and substrate specificity. The introduction of this compound offers a novel strategy to systematically probe and engineer these critical regions.

Alteration of Substrate Binding Pockets and Specificity Determinants

The substitution of native aromatic residues, such as phenylalanine or tyrosine, with this compound within an enzyme's substrate-binding pocket can induce subtle yet significant changes in the local environment. The two fluorine atoms on the phenyl ring alter the electrostatic potential and hydrophobicity of the side chain. This modification can lead to altered van der Waals contacts and cation-π or π-π stacking interactions with the substrate or transition state. Researchers can leverage these alterations to redesign substrate specificity, potentially creating enzymes that can act on novel, non-natural substrates. The extended methylene (B1212753) bridge of the homophenylalanine scaffold also provides additional conformational flexibility, which can be exploited to either tighten or loosen the binding pocket to accommodate different ligands.

Impact on Catalytic Turnover and Stereoselectivity of Enzymes

The electronic perturbations introduced by the fluorine atoms in this compound can directly influence the catalytic mechanism of an enzyme. For instance, the electron-withdrawing nature of fluorine can modulate the pKa of nearby catalytic residues, thereby affecting their protonation state and reactivity. This can lead to either an enhancement or a reduction in the catalytic turnover rate (kcat). Furthermore, the steric bulk and altered electronic nature of the difluorinated aromatic ring can impose new stereochemical constraints on the binding of prochiral substrates, leading to a shift or improvement in the enzyme's stereoselectivity. While extensive quantitative data for this compound's impact is still emerging, preliminary studies with other fluorinated phenylalanines have demonstrated the potential for significant modulation of enzyme activity and selectivity.

Design and Synthesis of Peptide and Protein Analogues for Mechanistic Research

Peptides and proteins containing this compound serve as invaluable tools for dissecting complex biological mechanisms at the molecular level.

Chemical Peptide Synthesis Incorporating this compound

The incorporation of this compound into peptide chains is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected derivative, Fmoc-2,4-difluoro-L-homophenylalanine, can be utilized in the same manner as other protected amino acids. The coupling and deprotection steps generally proceed with high efficiency, allowing for the routine synthesis of peptides containing this non-canonical amino acid at specific positions.

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of this compound-containing Peptides

| Reagent | Function |

| Fmoc-2,4-difluoro-L-homophenylalanine | Building block for peptide chain elongation |

| Rink Amide Resin | Solid support for peptide synthesis |

| Piperidine (B6355638) in DMF | Reagent for Fmoc deprotection |

| HBTU/HATU | Coupling activator |

| DIPEA | Base for coupling reaction |

| Trifluoroacetic Acid (TFA) | Cleavage of the peptide from the resin |

Development of Novel Biophysical Probes and Tools in Chemical Biology

The unique properties of this compound make it an attractive candidate for the development of novel biophysical probes to study biological systems. While specific applications of this particular amino acid are still under active investigation, the precedent set by other fluorinated amino acids suggests several promising avenues. For instance, the incorporation of ¹⁸F-labeled this compound into peptides or small molecules could enable their use as tracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization of biological processes in vivo. The distinct spectroscopic signature of the fluorine atoms also makes it a valuable reporter group for NMR-based studies of protein-ligand interactions and protein folding. As research in this area progresses, this compound is poised to become a valuable addition to the chemical biologist's toolkit for creating innovative probes and tools.

Advanced Characterization Techniques and Computational Approaches for 2,4 Difluoro L Homophenylalanine Containing Biomolecules

High-Resolution NMR Spectroscopy for Fluorinated Biomolecules

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly sensitive and indispensable tool for studying biomolecules containing 2,4-Difluoro-L-homophenylalanine. nih.gov The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, providing a clear window into the local environment of the fluorinated amino acid. nih.gov

The chemical shift of the fluorine atoms in this compound is exquisitely sensitive to changes in the local microenvironment, including solvent exposure, conformational changes, and ligand binding. ichorlifesciences.com This sensitivity allows researchers to monitor protein-ligand interactions, protein-protein interactions, and conformational dynamics with high precision. nih.govnih.gov For instance, protein-induced shifts in the ¹⁹F NMR spectrum of 4-fluoro-L-phenylalanine have been used to demonstrate its binding to the L-leucine specific receptor of Escherichia coli. nih.gov

One-dimensional ¹⁹F NMR spectra can provide information on the number of different fluorine environments present, while more advanced two-dimensional techniques, such as ¹H-¹⁹F heteronuclear correlation spectroscopy, can be used to assign specific fluorine resonances to particular protons in the protein structure. This allows for a detailed, residue-specific analysis of the structural and dynamic effects of incorporating this compound.

| NMR Technique | Information Gained | Application Example |

| 1D ¹⁹F NMR | Number of distinct fluorine environments, changes in chemical shift upon binding or conformational change. | Monitoring the binding of a fluorinated ligand to a protein target. |

| 2D ¹H-¹⁹F HSQC/HMQC | Correlation of fluorine atoms with nearby protons, aiding in resonance assignment. | Determining the precise location and environment of the fluorinated residue within the protein structure. |

| ¹⁹F Relaxation Studies (T1, T2) | Information on the dynamics and mobility of the fluorinated side chain. | Assessing changes in protein flexibility upon ligand binding. |

| ¹⁹F Paramagnetic Relaxation Enhancement (PRE) | Distance restraints between the fluorine nucleus and a paramagnetic center. | Mapping the proximity of the fluorinated residue to other parts of the protein or to a binding partner. nih.gov |

X-ray Crystallography of Proteins with Genetically Encoded this compound

X-ray crystallography provides high-resolution, three-dimensional structural information of proteins, offering invaluable insights into the precise atomic arrangement of biomolecules. nih.govyoutube.com The genetic encoding of this compound into a protein allows for the determination of its crystal structure, revealing the specific interactions and conformational adaptations that result from the incorporation of this non-canonical amino acid.

The process involves crystallizing the purified protein containing this compound and then exposing the crystal to an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein can be modeled. youtube.com This technique can elucidate how the fluorinated side chain is accommodated within the protein's folded structure and how it influences interactions with other residues or ligands.

Key information obtained from the crystal structure includes:

The precise conformation of the 2,4-difluorophenyl side chain.

The nature of interactions involving the fluorine atoms, such as hydrogen bonds, halogen bonds, or electrostatic interactions.

Any local or global structural perturbations caused by the incorporation of the fluorinated amino acid.

The structural basis for altered binding affinities or enzymatic activities.

The high resolution afforded by X-ray crystallography is crucial for understanding the subtle yet significant effects of fluorination on protein structure and function, providing a solid foundation for structure-based drug design and protein engineering. nih.gov

Mass Spectrometry for Verification of Non-Canonical Amino Acid Incorporation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the successful and site-specific incorporation of non-canonical amino acids like this compound into proteins. The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of the modified protein based on its altered molecular weight.

The general workflow involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by the mass spectrometer. By comparing the experimental masses of the resulting peptides to the theoretical masses calculated from the protein sequence, researchers can verify the presence of the non-canonical amino acid.

Several MS-based techniques are employed for this purpose:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides a rapid and sensitive method for determining the molecular weight of the intact protein or large peptide fragments, allowing for a quick check of successful incorporation.

Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS allows for the analysis of complex peptide mixtures. nih.gov The high resolution and accuracy of ESI-MS instruments can precisely measure the mass shift caused by the incorporation of this compound.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of selected peptides within the mass spectrometer. The resulting fragmentation pattern provides sequence information, allowing for the definitive localization of the non-canonical amino acid within the peptide sequence.

For example, ESI-mass spectrometry has been successfully used to demonstrate the high fidelity and efficiency of incorporating various fluorinated phenylalanine analogs into proteins in human cells. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the properties of biomolecules containing non-canonical amino acids at an atomic level of detail. nih.govethz.ch These methods complement experimental techniques by providing insights into the dynamic behavior and energetic contributions that are often difficult to capture experimentally.

Theoretical Modeling of Conformational Preferences for Fluorinated Amino Acid Side Chains

Theoretical modeling, often employing quantum mechanical calculations, can be used to predict the preferred conformations of the this compound side chain. By calculating the potential energy surface of the amino acid, researchers can identify low-energy rotamers and understand how the fluorine substitutions influence the conformational landscape. This information is crucial for interpreting experimental data and for building accurate models of proteins containing this non-canonical amino acid.

Predicting Energetic Contributions of Fluorine to Biomolecular Interactions and Stability

Computational methods can quantify the energetic contributions of fluorine atoms to various non-covalent interactions, such as electrostatic interactions, van der Waals forces, and halogen bonds. Ab initio quantum mechanical calculations have been used to determine the effect of specific fluorination patterns on the potential of phenylalanine analogs to engage in electrostatic interactions. nih.gov These calculations have shown that increasing the number of fluorine substitutions leads to a linear decrease in the electrostatic potential for π-interactions. nih.gov

| Computational Method | Key Insights Provided | Example Application |

| Quantum Mechanics (QM) | Electronic properties, conformational energies, interaction energies. | Calculating the electrostatic potential of the fluorinated aromatic ring. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational sampling, protein stability, ligand binding. | Simulating the folding of a peptide containing an unnatural amino acid. nih.gov |

| Free Energy Perturbation (FEP) | Relative binding affinities and stabilities. | Predicting the change in binding free energy upon mutating a native residue to this compound. |

Structure-Guided Rational Design of this compound Probes

The structural and energetic insights gained from X-ray crystallography, NMR, and computational modeling can be leveraged for the structure-guided rational design of molecular probes. nih.gov By understanding how this compound interacts with its environment, researchers can design probes with enhanced properties, such as improved binding affinity, selectivity, or fluorescent reporting capabilities. For example, the introduction of fluorine can be used to fine-tune the electronic properties of a molecule to create a specific type of probe, such as a two-photon fluorogenic probe. nih.gov This iterative process of design, synthesis, and characterization, informed by advanced analytical and computational techniques, is a powerful strategy for developing novel tools for chemical biology and drug discovery.

Future Directions and Emerging Research Avenues for 2,4 Difluoro L Homophenylalanine

Expansion of the Genetic Code for Simultaneous Incorporation of Multiple Fluorinated Homophenylalanine Analogues

The ability to introduce a single non-canonical amino acid has been transformative for studying protein structure and function. acs.org However, the next frontier lies in the simultaneous incorporation of multiple distinct ncAAs into a single protein. nih.govresearchgate.net This would endow the resulting proteins with multiple unique functionalities, such as the ability to participate in fluorescence resonance energy transfer (FRET) studies, undergo specific crosslinking reactions, or mimic complex post-translational modifications. nih.govresearchgate.netnih.gov

Achieving this requires the development and implementation of multiple, mutually orthogonal translational systems operating in parallel within the same cell. nih.gov Such a system consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically charges a unique transfer RNA (tRNA) with the desired ncAA, which then recognizes a codon not used by the cell's natural machinery. researchgate.net

Current strategies focus on repurposing stop codons (e.g., the amber TAG and opal TGA codons) or utilizing engineered frameshift codons, such as quadruplet codons. acs.orgnih.govaiche.org Researchers have demonstrated the feasibility of using two orthogonal quadruplet codons to encode two different ncAAs in a single protein in bacteria, representing a significant step forward. acs.org In yeast, systems for dual ncAA incorporation have been established by combining the use of the amber (TAG) and opal (TGA) stop codons with distinct orthogonal translation systems. nih.govresearchgate.netaiche.org These advancements pave the way for creating proteins containing 2,4-Difluoro-L-homophenylalanine alongside other fluorinated analogues or ncAAs with complementary chemical properties.

| Strategy | Codons Used | Organism | Key Advantage | Reference |

| Dual Stop Codon Suppression | Amber (TAG), Opal (TGA) | S. cerevisiae (Yeast) | Utilizes existing, well-characterized stop codons. | nih.gov, researchgate.net, aiche.org |

| Dual Quadruplet Codons | Engineered Quadruplet Codons | E. coli (Bacteria) | Creates additional blank codons beyond the standard stop codons. | acs.org |

| Combined Stop Codon and Selenocysteine Insertion | Amber (TAG), Opal (TGA) | E. coli (Bacteria) | Enables production of post-translationally modified selenoproteins containing an additional ncAA. | nih.gov |

High-Throughput Screening Platforms for Discovering Novel Biofunctions of this compound-Engineered Proteins

Once proteins are successfully engineered to contain this compound, the next challenge is to identify and characterize their potentially novel functions. High-throughput screening (HTS) platforms are essential for this discovery phase, allowing for the rapid testing of large libraries of protein variants. nih.govnih.gov

Several HTS methodologies can be adapted for this purpose:

Differential Scanning Fluorimetry (DSF): This technique measures changes in the thermal stability of a protein upon binding to a ligand or as a result of a mutation. researchgate.net It can be used to screen for engineered proteins with enhanced stability or to identify small molecules that interact specifically with the fluorinated residue. The process involves mixing the protein with a fluorescent dye and gradually increasing the temperature, with unfolding monitored by changes in fluorescence. researchgate.net

Activity-Based Probe Profiling (ABPP): For enzymes, HTS platforms that use broad-spectrum, activity-based probes can identify variants with altered or novel catalytic activities. nih.gov This approach can be performed without a tailored substrate assay, making it suitable for enzymes with uncharacterized functions. It often uses fluorescence polarization to monitor the reaction between the enzyme and the probe. nih.gov

Cell-Based Phenotypic Screens: Engineered proteins can be expressed in cells, and HTS can be used to screen for desired cellular phenotypes. This could involve reporters for gene expression, cell viability assays, or imaging-based screens to identify changes in protein localization or cell morphology. nih.gov

These screening platforms, which have been successfully used to identify small molecule modulators and protein variants from large libraries, can be directly applied to discover the unique biological activities conferred by the incorporation of this compound. nih.govnih.gov

Integration with Advanced Imaging Techniques for In Vitro and In Vivo Applications

The presence of fluorine atoms makes this compound an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). nih.govacs.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and there is a near-zero background signal in biological systems, making it an ideal reporter for imaging applications. nih.govacs.org

Future research will focus on leveraging these properties for advanced imaging:

¹⁹F In-Cell NMR Spectroscopy: Recent breakthroughs have enabled the direct expression and fluorination of proteins within human cells for analysis by ¹⁹F in-cell NMR. acs.org This straightforward approach allows researchers to study protein folding, stability, and interactions with ligands or other proteins directly within the cellular environment. acs.org Incorporating this compound can provide high-resolution structural and functional insights into proteins that might be invisible to traditional proton NMR methods. acs.org

¹⁹F MRI Agents: Fluorinated proteins and peptides can serve as novel contrast agents for in vivo ¹⁹F MRI. nih.govnih.gov By incorporating multiple this compound residues or other highly fluorinated amino acids, researchers can create agents with a strong, detectable ¹⁹F signal. nih.gov These agents can be conjugated to targeting moieties to image specific tissues or cell types, such as tumors. nih.govnih.gov For example, fluorinated human serum albumin has been developed as a potential ¹⁹F MRI probe, retaining its key biological properties while providing a detectable signal. mdpi.com

The development of these imaging applications will provide powerful tools for both basic research and potential diagnostic applications. nih.govnih.gov

| Technique | Application | Key Feature | Reference |

| ¹⁹F In-Cell NMR | In-cell protein structure and function studies | Direct expression and labeling in human cells, low background signal. | acs.org |

| ¹⁹F MRI | In vivo molecular imaging | Development of fluorinated proteins/peptides as contrast agents. | nih.gov, acs.org, nih.gov |

| Dual-Modal Imaging | Simultaneous Fluorescence and ¹⁹F MRI | Synthesis of conjugates with both a fluorescent dye and a fluorine reporter. | mdpi.com |

Exploiting this compound in Synthetic Biology and Biosensing Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. nih.gov The incorporation of ncAAs like this compound provides a powerful chemical handle to build sophisticated biological circuits and biosensors. nih.govresearchgate.net

Emerging avenues in this area include:

Genetically Encoded Biosensors: Fluorescent proteins can be engineered to act as biosensors for specific molecules. digitellinc.com By incorporating an ncAA into or near the chromophore, the protein's fluorescence can be made responsive to a particular analyte. researchgate.netdigitellinc.com For example, a fluorescent protein engineered with p-boronophenylalanine was developed as a "turn-on" sensor for hydrogen peroxide. digitellinc.com A similar strategy could be employed with this compound to create sensors where binding or a chemical reaction involving the fluorinated ring modulates the fluorescent output.

Creation of Novel Biocatalysts: The unique electronic properties of the difluorinated phenyl ring can be used to alter the catalytic activity of enzymes. researchgate.netacs.org By placing this compound in an enzyme's active site, it may be possible to tune substrate specificity, enhance reaction rates, or even catalyze entirely new chemical transformations not seen in nature. researchgate.net

Engineered Biological Systems: At a higher level of complexity, proteins containing this compound can be used as building blocks in larger synthetic gene networks. nih.gov These networks can be designed to sense environmental cues and respond by producing a therapeutic agent or a detectable signal, with applications in diagnostics and cell-based therapies. nih.gov

The ability to reprogram proteins with the unique chemical functionalities of ncAAs is a cornerstone of modern synthetic biology, opening the door to a wide array of applications in medicine and biotechnology. nih.govrsc.org

Q & A

Q. How do researchers validate target specificity of this compound in proteomic studies?

- Methodological Answer : Competitive activity-based protein profiling (ABPP) with fluorinated probes and non-fluorinated competitors identifies off-target interactions. SILAC (stable isotope labeling by amino acids in cell culture) quantifies proteome-wide incorporation rates. Cross-validation with CRISPR knockouts of suspected targets confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.